molecular formula C₃₃H₃₈N₄O₇ B1146442 2-Hydroxy Irinotecan CAS No. 1346597-39-4

2-Hydroxy Irinotecan

货号: B1146442
CAS 编号: 1346597-39-4
分子量: 602.68
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy Irinotecan is a derivative of irinotecan, a topoisomerase I inhibitor widely used in cancer chemotherapy. Irinotecan is primarily used to treat colorectal cancer and small cell lung cancer. The compound this compound retains the core structure of irinotecan but includes a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes, including regioselective nitration and a nucleophilic aromatic substitution reaction. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone. This strategy is high yielding, economical, and has been performed on a plant scale, demonstrating the scalability of this synthetic route.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the condensation of synthetic intermediates under controlled conditions to ensure high purity and yield.

化学反应分析

Types of Reactions: 2-Hydroxy Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by carboxylesterases produces its active metabolite, SN-38, which is significantly more potent than the parent compound.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by carboxylesterases in the liver and plasma.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Typically involves reducing agents like sodium borohydride.

Major Products: The primary product of hydrolysis is SN-38, which is further metabolized in the liver through glucuronidation by UDP-glucuronosyltransferase 1A1 to form SN-38G, a more water-soluble and less toxic form.

科学研究应用

2-Hydroxy Irinotecan has several scientific research applications:

    Chemistry: Used as a model compound to study the hydrolysis and metabolism of irinotecan derivatives.

    Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

    Medicine: Explored for its potential in cancer therapy, especially in combination with other chemotherapeutic agents.

    Industry: Utilized in the development of novel drug formulations, including liposomal and nanoparticulate delivery systems to improve solubility and therapeutic efficacy

作用机制

2-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription. By forming a complex with topoisomerase I and DNA, this compound prevents the relegation of single-strand breaks, leading to DNA damage and cell death. The active metabolite, SN-38, is particularly effective in this role, causing cell cycle arrest in the S-G2 phase and inducing apoptosis in cancer cells .

相似化合物的比较

    Irinotecan: The parent compound, used widely in cancer chemotherapy.

    SN-38: The active metabolite of irinotecan, significantly more potent.

    Topotecan: Another topoisomerase I inhibitor used in cancer treatment.

Uniqueness: 2-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its solubility and alter its pharmacokinetic profile compared to irinotecan. This modification can potentially improve its therapeutic efficacy and reduce side effects .

生物活性

2-Hydroxy Irinotecan, a derivative of the chemotherapeutic agent irinotecan, has gained attention due to its potential therapeutic benefits in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound is primarily known for its role as a topoisomerase I inhibitor. The compound is converted into its active metabolite, SN-38, through hydrolysis by carboxylesterases in the liver and gastrointestinal tract. Both irinotecan and SN-38 inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the formation of a ternary complex involving topoisomerase I, DNA, and the drug, preventing the religation of single-strand breaks and ultimately resulting in double-stranded DNA breaks that trigger apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by various factors including genetic polymorphisms affecting drug metabolism. The conversion rate of irinotecan to SN-38 varies significantly among individuals due to genetic differences in carboxylesterases (CES) and other metabolic enzymes like cytochrome P450 (CYP) 3A4. Studies indicate that only about 2-5% of irinotecan is converted to SN-38 under typical conditions .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityVariable (low)
Half-life of SN-38~8 minutes
Peak plasma concentration (Cmax)Variable
Volume of distribution (Vd)High

Clinical Efficacy

Clinical studies have demonstrated that this compound exhibits significant antitumor activity against various solid tumors, including colorectal cancer. A phase II study indicated that weekly administration of irinotecan resulted in substantial tumor reduction in patients with metastatic pancreatic cancer .

Case Study: Efficacy in Colorectal Cancer

In a comparative study involving patients with advanced colorectal cancer, patients treated with this compound showed improved progression-free survival rates compared to those receiving standard therapies. The study highlighted the importance of tailoring irinotecan-based regimens according to individual pharmacogenetic profiles to optimize therapeutic outcomes .

Toxicity Profile

While this compound is effective against tumors, it is associated with several dose-limiting toxicities. Common adverse effects include diarrhea, neutropenia, and nausea. Genetic variations in drug-metabolizing enzymes can exacerbate these toxicities, necessitating careful monitoring and potential dose adjustments based on individual responses .

属性

CAS 编号

1346597-39-4

分子式

C₃₃H₃₈N₄O₇

分子量

602.68

同义词

(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione;  Irinotecan 2-Hydroxy Impurity; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。